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Introduction
4-Nitrobenzophenone, with the chemical formula C₁₃H₉NO₃, is an aromatic ketone featuring a

benzophenone core structure substituted with a nitro group at the para position of one phenyl

ring.[1][2][3] This compound serves as a crucial intermediate in organic synthesis, particularly

in the production of dyes, pigments, and pharmaceuticals.[1][4] Its utility as a photoinitiator in

polymer chemistry is also well-documented, owing to its ability to absorb ultraviolet light.[1]

Given its significance, a thorough structural and electronic characterization is paramount.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy, provide a comprehensive analytical toolkit for

elucidating its molecular structure and properties. This guide offers an in-depth examination of

the spectroscopic data for 4-Nitrobenzophenone, complete with detailed experimental

protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of

a molecule. For 4-Nitrobenzophenone, both ¹H and ¹³C NMR provide definitive structural

information.

¹H NMR Analysis
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The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the

molecule. The electron-withdrawing nature of the nitro group and the carbonyl group

significantly influences the chemical shifts of the aromatic protons, causing them to appear in

the downfield region.

Data Presentation: ¹H NMR of 4-Nitrobenzophenone

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.35 d 8.8 2H
Protons ortho to -

NO₂ group

7.95 d 8.4 2H

Protons ortho to -

C=O group

(unsubstituted

ring)

7.81 d 8.4 2H
Protons meta to -

NO₂ group

7.66 t 7.2 1H

Proton para to -

C=O group

(unsubstituted

ring)

7.53 t 7.8 2H

Protons meta to -

C=O group

(unsubstituted

ring)

Solvent: CDCl₃,

Instrument

Frequency: 400

MHz. Data

sourced from[5]

[6]
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Interpretation: The two protons ortho to the strongly electron-withdrawing nitro group are the

most deshielded, appearing at the lowest field (8.35 ppm). The protons on the unsubstituted

phenyl ring appear as a distinct set of signals between 7.53 and 7.95 ppm.

¹³C NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon is

characteristically found at a very low field.

Data Presentation: ¹³C NMR of 4-Nitrobenzophenone

Chemical Shift (δ) ppm Assignment

194.8 Carbonyl Carbon (C=O)

149.8 Carbon bearing -NO₂ group

142.9 Quaternary Carbon (unsubstituted ring)

136.3 C-H (unsubstituted ring)

133.5 C-H (unsubstituted ring)

130.7 C-H (nitro-substituted ring)

130.1 C-H (unsubstituted ring)

128.7 C-H (unsubstituted ring)

123.6 C-H (nitro-substituted ring)

Solvent: CDCl₃, Instrument Frequency: 100

MHz. Data sourced from[5][6]

Interpretation: The carbonyl carbon peak at 194.8 ppm is unambiguous. The carbon directly

attached to the nitro group is also significantly downfield at 149.8 ppm. The remaining aromatic

carbons appear in the expected range of 123-143 ppm.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 10-20 mg of solid 4-
Nitrobenzophenone.
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Dissolution: Dissolve the sample in approximately 0.75 mL of a deuterated solvent, such as

Chloroform-d (CDCl₃), inside a small vial.[7] CDCl₃ is a common first choice for compounds

of average polarity.[7]

Filtration: If any solid particulates remain, filter the solution through a pipette plugged with

cotton directly into a clean, dry NMR tube to prevent distortion of the magnetic field.[7]

Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the spectrum

using standard parameters for ¹H and ¹³C NMR. For ¹³C, a greater number of scans will be

required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C

isotope.[8]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation: IR Spectroscopy of 4-Nitrobenzophenone

Wavenumber (cm⁻¹) Vibration Type Functional Group

1665 C=O Stretch Ketone

1600 C=C Stretch Aromatic Ring

1520 Asymmetric NO₂ Stretch Nitro Group

1340 Symmetric NO₂ Stretch Nitro Group

Data sourced from[6][9]

Interpretation: The strong absorption at 1665 cm⁻¹ is characteristic of a conjugated ketone

carbonyl group.[9] The two distinct, strong peaks at 1520 cm⁻¹ and 1340 cm⁻¹ are definitive

evidence for the asymmetric and symmetric stretching of the nitro group, respectively.[9] The

peak at 1600 cm⁻¹ corresponds to the C=C stretching vibrations within the aromatic rings.[9]

Experimental Protocol for IR Spectroscopy (ATR
Method)
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The Attenuated Total Reflectance (ATR) FT-IR method is a modern and simple technique for

solid samples.[10]

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a

background spectrum of the empty crystal.

Sample Application: Place a small amount of powdered 4-Nitrobenzophenone onto the ATR

crystal, ensuring it completely covers the crystal surface.[11]

Apply Pressure: Lower the pressure arm to apply firm, even pressure to the solid sample,

ensuring good contact with the crystal.[11]

Data Acquisition: Collect the IR spectrum. The instrument software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Cleaning: After analysis, clean the crystal and pressure arm tip thoroughly with a suitable

solvent (e.g., isopropanol or ethanol) on a soft wipe.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Conjugated systems, like that in 4-Nitrobenzophenone, exhibit characteristic absorptions in

the UV-Vis range.

Data Presentation: UV-Vis Spectroscopy of 4-Nitrobenzophenone

λ_max (nm) Transition Type Chromophore

260 π → π
Aromatic Rings / Conjugated

System

330 n → π Carbonyl and Nitro Groups

Data sourced from[9]

Interpretation: The spectrum shows two main absorption maxima. The high-intensity band at

260 nm is attributed to π → π* electronic transitions within the extended conjugated system of
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the aromatic rings and carbonyl group.[9] The lower-intensity, longer-wavelength band at 330

nm corresponds to the forbidden n → π* transition, involving the non-bonding electrons on the

oxygen atoms of the carbonyl and nitro groups.[9]

Experimental Protocol for UV-Vis Spectroscopy
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the

wavelength range of interest (typically 200-800 nm). Common choices include ethanol,

methanol, or cyclohexane. The solvent's UV cutoff wavelength must be lower than the

expected absorption of the analyte.[12]

Sample Preparation: Prepare a dilute stock solution of 4-Nitrobenzophenone of a known

concentration. Solutions for UV-Vis are typically in the micromolar (10⁻⁶ M) range to ensure

absorbance values fall within the instrument's linear range (ideally < 1.5).[13]

Cuvette Preparation: Fill a quartz cuvette with the prepared sample solution. A second

cuvette should be filled with the pure solvent to serve as a reference or blank.[14][15] Glass

cuvettes are unsuitable for measurements below ~300 nm.[12]

Data Acquisition: Place the reference cuvette in the spectrophotometer and record a

baseline correction. Replace the reference with the sample cuvette and scan the desired

wavelength range. The instrument plots absorbance versus wavelength.[14]

Spectroscopic Analysis Workflow
The logical flow from sample preparation to final structural interpretation is a critical aspect of

analytical chemistry. The following diagram illustrates this general workflow for the

spectroscopic analysis of a solid compound like 4-Nitrobenzophenone.
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1. Sample Preparation

2. Data Acquisition

3. Data Processing

4. Analysis & Interpretation

5. Final Elucidation

Solid 4-Nitrobenzophenone

Dissolve in CDCl3 Place powder on ATR crystal Dissolve in UV-grade solvent

NMR Spectrometer FT-IR Spectrometer UV-Vis Spectrophotometer

Acquire FID Acquire Interferogram Measure Absorbance vs. λ

Fourier Transform

UV-Vis Spectrum
(λ_max)

¹H & ¹³C Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Vibrational Frequencies)

Confirm Molecular Structure of
4-Nitrobenzophenone

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 4-Nitrobenzophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b109985?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

